molecular formula C7H13NO B13165098 1-[1-(Methylamino)cyclobutyl]ethan-1-one

1-[1-(Methylamino)cyclobutyl]ethan-1-one

Katalognummer: B13165098
Molekulargewicht: 127.18 g/mol
InChI-Schlüssel: IIFHORAABXNHPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-(Methylamino)cyclobutyl]ethan-1-one is a chemical compound with the molecular formula C7H13NO. It contains a cyclobutyl ring, a methylamino group, and a ketone functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Methylamino)cyclobutyl]ethan-1-one typically involves the reaction of cyclobutanone with methylamine. The process can be carried out under controlled conditions to ensure the formation of the desired product. The reaction is usually performed in the presence of a suitable solvent and a catalyst to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions: 1-[1-(Methylamino)cyclobutyl]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-[1-(Methylamino)cyclobutyl]ethan-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[1-(Methylamino)cyclobutyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-[1-(Methylamino)cyclobutyl]ethan-1-one is unique due to the presence of both the methylamino group and the cyclobutyl ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C7H13NO

Molekulargewicht

127.18 g/mol

IUPAC-Name

1-[1-(methylamino)cyclobutyl]ethanone

InChI

InChI=1S/C7H13NO/c1-6(9)7(8-2)4-3-5-7/h8H,3-5H2,1-2H3

InChI-Schlüssel

IIFHORAABXNHPD-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1(CCC1)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.